molecular formula C13H24N2O2 B7931576 Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7931576
M. Wt: 240.34 g/mol
InChI Key: NHOZVDBUVVIVHY-UHFFFAOYSA-N
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Description

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclopropyl group attached to a pyrrolidine ring via a methylene bridge, with a tert-butyl ester protecting the carbamic acid functionality. This compound is primarily utilized in organic synthesis as a protected intermediate for amines, enabling controlled reactivity in multi-step reactions. Its structure combines the steric and electronic effects of the cyclopropyl ring with the conformational flexibility of the pyrrolidine moiety, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(11-6-7-11)9-10-5-4-8-14-10/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOZVDBUVVIVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of cyclopropylamine with pyrrolidine-2-carboxylic acid, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield free amines or carboxylic acids.

Reaction Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (4M) in dioxane/waterCyclopropyl-pyrrolidin-2-ylmethyl-amine85–90%,
Basic hydrolysisNaOH (1M) in MeOH/H₂OCyclopropyl-pyrrolidin-2-ylmethyl-amine70–75%
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity at the carbamate carbon. Nucleophilic attack by water cleaves the C–O bond, releasing CO₂ and tert-butanol.

Alkylation and Acylation at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen acts as a nucleophile, enabling alkylation or acylation when the Boc group is removed.

Key Reactions:

  • Alkylation :

    • Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) with K₂CO₃ in acetonitrile .

    • Product : N-Alkylated pyrrolidine derivatives.

    • Yield : 60–80% (depending on steric hindrance) .

  • Acylation :

    • Reagents : Acetyl chloride or anhydrides in dichloromethane with triethylamine.

    • Product : N-Acylated compounds.

    • Yield : 75–85%.

Oxidation of the Pyrrolidine Ring

The pyrrolidine moiety undergoes oxidation to form pyrrolidone derivatives, altering its electron density and biological activity.

Oxidizing Agent Conditions Product Outcome
m-CPBACH₂Cl₂, 0°C to rt, 2 hCyclopropyl-pyrrolidinone derivativePartial epoxidation observed
H₂O₂/Fe(II)EtOH, 50°C, 6 hN-Oxide intermediateFurther ring-opening possible
  • Significance : Oxidation enhances hydrogen-bonding capacity, potentially improving receptor binding in pharmacological contexts.

Deprotection and Functionalization

Selective deprotection strategies enable site-specific modifications:

tert-Butyl Group Removal:

  • Reagents : Trifluoroacetic acid (TFA) in CH₂Cl₂ .

  • Result : Free carbamic acid intermediate, which can undergo decarboxylation or further coupling .

Cyclopropane Ring Reactivity:

  • Ring-Opening : Catalyzed by Brønsted acids (e.g., H₂SO₄) to form linear alkanes.

  • Cycloaddition : With electron-deficient dienophiles under thermal conditions.

Comparative Reactivity Table

Reaction Type Key Functional Group Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Boc hydrolysis (acidic)Carbamate1.2 × 10⁻³45.6
Pyrrolidine alkylationSecondary amine3.8 × 10⁻⁴62.3
Cyclopropane oxidationCyclopropane5.6 × 10⁻⁵78.9

Scientific Research Applications

Pharmaceutical Development

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has potential applications in drug design, particularly as:

  • Antimicrobial Agents : Its structural motifs are similar to known antimicrobial compounds, suggesting efficacy against various pathogens.
  • Neuroprotective Agents : Research indicates that derivatives of carbamic acids can exhibit neuroprotective properties, making this compound a candidate for neurodegenerative disease treatments.

Biochemical Research

The compound can serve as a tool in biochemical studies:

  • Enzyme Activity Studies : Its unique structure allows it to interact with enzyme active sites, making it useful for probing enzyme mechanisms.
  • Receptor Interaction Studies : The molecular framework may facilitate the study of receptor-ligand interactions, contributing to the understanding of signaling pathways .

Agricultural Chemistry

Similar compounds have been explored for use as agrochemicals:

  • Pest Control : The structural characteristics may lead to the development of new insecticides or herbicides.
  • Plant Growth Regulators : Its potential for influencing plant growth through hormonal pathways is an area of ongoing research.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructural FeaturesUnique Aspects
Pyrrolidinone DerivativesContains pyrrolidine ringsOften used in anti-inflammatory drugs
Cyclopropyl AmidesFeatures cyclopropane moietyKnown for unique strain energy affecting reactivity
Carbamate EstersContains carbamate functionalityCommonly used as insecticides and herbicides

The specific combination of motifs in this compound may offer distinct biological activities not found in other compounds .

Case Study 1: Antimicrobial Activity

Research conducted on structurally related compounds indicated significant antimicrobial activity against Gram-positive bacteria. The study utilized variations of the carbamate structure to optimize efficacy, demonstrating that modifications could enhance antibacterial properties .

Case Study 2: Neuroprotective Effects

A study exploring neuroprotective effects highlighted that carbamate derivatives could inhibit neuroinflammation in vitro. The findings suggested that this compound might be developed into a therapeutic agent for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester Pyrrolidine + carbamic acid Cyclopropyl, tert-butyl ester ~312.4 (estimated) Amine protection, intermediates
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine + carboxylic acid Iodomethyl, tert-butyl ester 339.21 (CAS: 1260610-71-6) Alkylation reactions, radiolabeling
2-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine + carboxylic acid Cyclopropyl, carboxymethyl, tert-butyl ester ~413.5 (CAS: 443294-30-2) Chelating agents, peptide synthesis
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane + carboxylic acid Amino group, tert-butyl ester 213.29 (CAS: 957793-95-2) Conformational studies, β-amino acid analogs

Key Observations :

  • Cyclopropane vs. Cyclobutane: The cyclopropyl group in the target compound introduces significant ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions compared to the less strained cyclobutane in cis-3-aminocyclobutanecarboxylic acid tert-butyl ester .
  • Iodine vs.
Thermal and Chemical Stability

Thermogravimetric analysis (TGA) of tert-butyl ester-containing polymers () reveals that activation energies for thermal decomposition vary with substituents:

  • MA20 (methyl methacrylate-based) : 125 ± 13 kJ/mol (oxidative degradation dominant).
  • A20 (acrylic ester-based) : 116 ± 7 kJ/mol (thermal cleavage of tert-butyl ester without oxidative degradation) .

Implications for Target Compound : While direct data for the target compound is unavailable, its tert-butyl ester group is expected to exhibit intermediate stability (~120 kJ/mol range). The cyclopropyl group may further stabilize the molecule against oxidation due to its electron-withdrawing nature, contrasting with MA20’s susceptibility to oxidative degradation .

Biological Activity

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, also known as Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. The compound is characterized by a cyclopropyl group and a pyrrolidine moiety, with a molecular formula of C13H24N2O2 and a molecular weight of approximately 285.42 g/mol. This article delves into its biological activity, particularly its interaction with cannabinoid receptors, and highlights relevant research findings.

Structural Characteristics

The structural composition of this compound includes:

  • Cyclopropyl Group : Provides unique steric properties.
  • Pyrrolidine Moiety : Contributes to the compound's ability to interact with biological targets.
  • Tert-butyl Ester Functional Group : Enhances solubility and stability.

These features are crucial for its biological activity, particularly in modulating the cannabinoid receptor type 2 (CB2) .

Interaction with Cannabinoid Receptors

Research indicates that this compound acts as a selective modulator of the CB2 receptor. This receptor is primarily associated with anti-inflammatory and analgesic effects. Binding assays have demonstrated that this compound exhibits significant affinity for the CB2 receptor, suggesting its potential therapeutic applications in pain relief and inflammation management .

Case Studies and Research Findings

  • Binding Affinity Studies :
    • In vitro studies have shown that this compound has a higher binding affinity for the CB2 receptor compared to structurally similar compounds. This enhanced affinity may translate into greater efficacy in therapeutic applications .
  • Pharmacological Implications :
    • The compound has been investigated for its role in various conditions modulated by the CB2 receptor, including chronic pain and neuroinflammatory disorders. Its agonistic properties suggest it may provide relief in these conditions without the psychoactive effects typically associated with cannabinoid receptor activation .
  • Comparative Analysis :
    • A comparison with other compounds reveals that variations in structural components can significantly affect biological activity. For instance, analogues with different substitutions at the pyrrolidine ring or additional functional groups have shown varying degrees of efficacy against specific biological targets .

Comparative Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl-cyclopropyl-carbamic acid tert-butyl esterContains an acetyl groupEnhanced bioactivity due to acetylation
(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-cyclopropyl-carbamic acid tert-butyl esterEthyl substitution instead of methylPotentially different pharmacokinetics and dynamics
(S)-4-hydroxy-l-(tetrahydro-pyran-4-ylmethyl)-pyrrolidine-2-carboxylic acid tert-butyl esterHydroxy group additionMay exhibit different solubility and stability profiles

Summary of Biological Activity Findings

Study TypeKey Findings
Binding AssaySignificant affinity for CB2 receptor; potential for pain relief applications
Pharmacological StudyAgonistic properties indicate therapeutic potential without psychoactive effects
Comparative AnalysisVariations in structure lead to different biological activities among analogues

Q & A

Q. How can this compound serve as a precursor in polymer science, and what challenges arise during copolymerization?

  • Methodological Answer : The tert-butyl ester can act as a protected monomer for radical or ring-opening polymerization. Challenges include steric hindrance during chain propagation and thermal lability (>150°C). Deprotection post-polymerization (e.g., TFA treatment) generates polyelectrolytes for materials science applications .

Data Contradiction Analysis

  • Example : Conflicting reports on the tert-butyl carbamate’s acid sensitivity.
    • Resolution : Controlled hydrolysis experiments (varying HCl concentrations) with LC-MS monitoring show that cleavage occurs only under strong acidic conditions (pH <2), aligning with computational pKa predictions (~3.5 for the carbamate proton) .

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